

# An In-depth Technical Guide to 2-Chloro-3-methylphenol

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## Compound of Interest

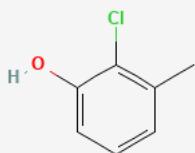
Compound Name: 2-chloro-3-methylphenol

Cat. No.: B031080

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CAS Number: 608-26-4

Chemical Structure:



This technical guide provides a comprehensive overview of **2-chloro-3-methylphenol**, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its mechanism of action and applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical and Physical Properties

**2-Chloro-3-methylphenol**, also known as 2-chloro-m-cresol, is a chlorinated derivative of cresol.<sup>[1]</sup> Its properties are summarized in the tables below.

## General and Physical Properties

| Property          | Value   | Reference   |
|-------------------|---|---|
| IUPAC Name        | 2-Chloro-3-methylphenol   | <a href="#">[2]</a>   |
| Synonyms          | 2-Chloro-m-cresol, o-Chloro-m-cresol, 2-Chloro-3-hydroxytoluene | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> ClO                               | <a href="#">[3]</a> <a href="#">[5]</a>                     |
| Molecular Weight  | 142.58 g/mol  | <a href="#">[2]</a>   |
| Appearance        | White to pinkish crystalline solid                              | <a href="#">[6]</a>   |
| Melting Point     | 56 °C   | <a href="#">[3]</a>   |
| Boiling Point     | 230 °C  | <a href="#">[3]</a>   |
| Density           | 1.228 g/cm <sup>3</sup>   | <a href="#">[1]</a>   |
| Flash Point       | 78.1 °C   | <a href="#">[3]</a>   |

## Spectroscopic Data

While detailed spectra are best obtained directly from spectral databases, the following table summarizes key characteristics.

| Spectroscopic Data  | Details                               | Reference           |
|---------------------|---------------------------------------|---------------------|
| <sup>1</sup> H NMR  | Data available in spectral databases. | <a href="#">[7]</a> |
| <sup>13</sup> C NMR | Data available in spectral databases. | <a href="#">[7]</a> |
| Mass Spectrometry   | Data available in the NIST WebBook.   | <a href="#">[8]</a> |
| IR Spectroscopy     | Data available in the NIST WebBook.   | <a href="#">[9]</a> |

## Experimental Protocols

### Synthesis of 2-Chloro-3-methylphenol from 2,6-Dichlorotoluene

A common synthetic route to **2-chloro-3-methylphenol** involves the nucleophilic aromatic substitution of 2,6-dichlorotoluene.[5][10]

#### Materials and Equipment:

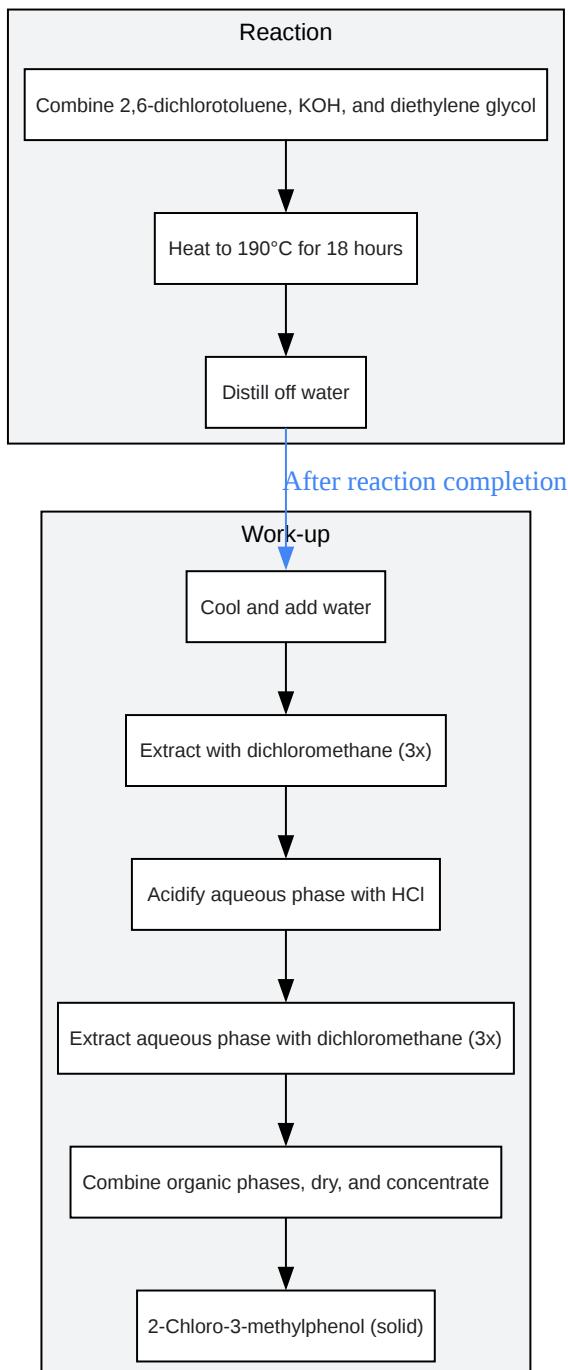
- 2,6-dichlorotoluene
- Potassium hydroxide (85%)
- Diethylene glycol
- Dichloromethane
- Hydrochloric acid (30%)
- Sodium sulfate
- Reaction flask with reflux condenser and distillation setup
- Heating mantle
- Separatory funnel
- Rotary evaporator

#### Procedure:

- In a reaction flask, combine 16.1 g (0.1 mol) of 2,6-dichlorotoluene and 19.8 g (0.3 mol) of 85% potassium hydroxide in 30 ml of diethylene glycol.[5]
- Heat the mixture to 190 °C under reflux for 18 hours. During the reaction, continuously distill off the water that is formed.[5]

- After cooling, add 100 ml of water to the reaction mixture and stir until a solution is obtained.  
[\[5\]](#)
- Transfer the solution to a separatory funnel and extract three times with 50 ml of dichloromethane.[\[5\]](#)
- Combine the aqueous phases and acidify with 35 ml of 30% hydrochloric acid.[\[5\]](#)
- Extract the acidified aqueous phase three times with 70 ml of dichloromethane.[\[5\]](#)
- Combine the organic extracts, dry over sodium sulfate, and concentrate in vacuo to yield **2-chloro-3-methylphenol** as a solid.[\[5\]](#)

## Synthesis Workflow for 2-Chloro-3-methylphenol

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Caption: Synthesis and work-up of **2-chloro-3-methylphenol**.

## Purification

The crude product from the synthesis can be purified by recrystallization.

Materials and Equipment:

- Crude **2-chloro-3-methylphenol**
- Suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate)
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Dissolve the crude solid in a minimal amount of hot solvent.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

## Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of **2-chloro-3-methylphenol**, often requiring a derivatization step to improve chromatographic performance.[\[11\]](#)

Materials and Equipment:

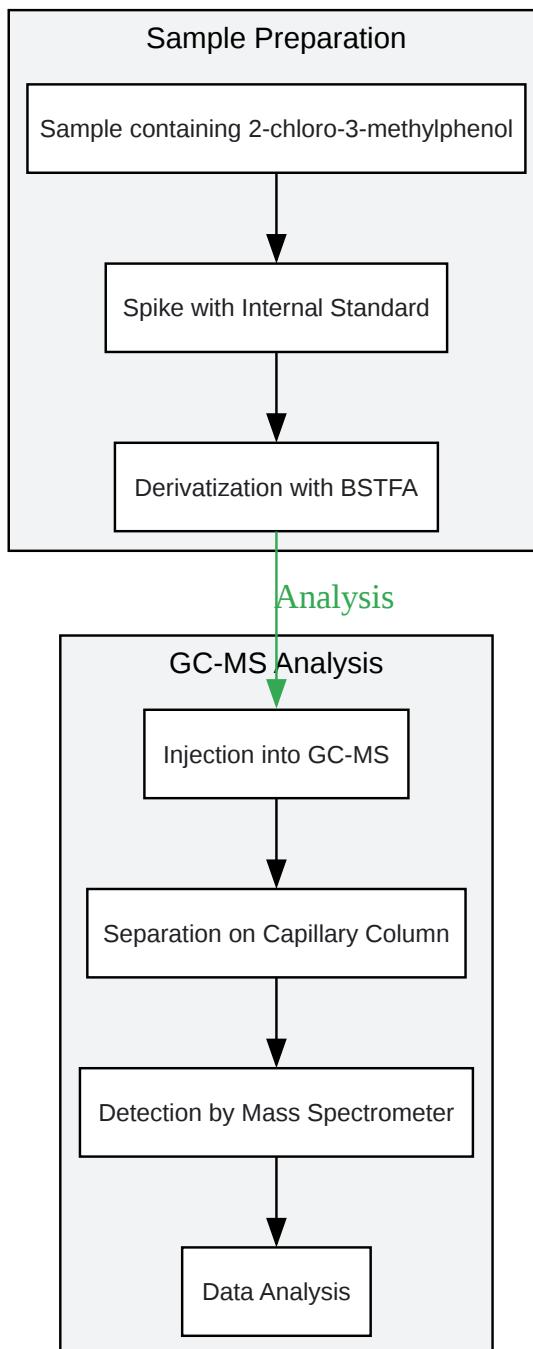
- Sample containing **2-chloro-3-methylphenol**

- Internal standard (e.g., a deuterated analog)
- Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- Solvent (e.g., pyridine or acetonitrile)
- GC-MS instrument with a suitable capillary column (e.g., 5MS)
- GC vials

**Procedure:**

- Sample Preparation: Accurately weigh a known amount of the sample into a GC vial. If in an aqueous solution, perform a liquid-liquid or solid-phase extraction into an organic solvent and evaporate to dryness.[\[12\]](#)
- Internal Standard Spiking: Add a precise volume of the internal standard solution to the dried sample.[\[12\]](#)
- Derivatization: Add 100  $\mu$ L of pyridine to dissolve the residue, followed by 100  $\mu$ L of BSTFA. [\[12\]](#) Cap the vial and heat at 70-80°C for 30-60 minutes.[\[12\]](#)
- GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
  - Injector: 260 °C, splitless mode.[\[13\]](#)
  - Carrier Gas: Helium at a flow rate of 1 mL/min.[\[13\]](#)
  - Oven Program: Start at 50°C, then ramp at 10 °C/min to 300 °C and hold for 3 minutes. [\[13\]](#)
  - MS Detector: Operate in full scan or selected ion monitoring (SIM) mode.

## Analytical Workflow for 2-Chloro-3-methylphenol by GC-MS

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Caption: GC-MS analytical workflow for **2-chloro-3-methylphenol**.

## Applications and Mechanism of Action

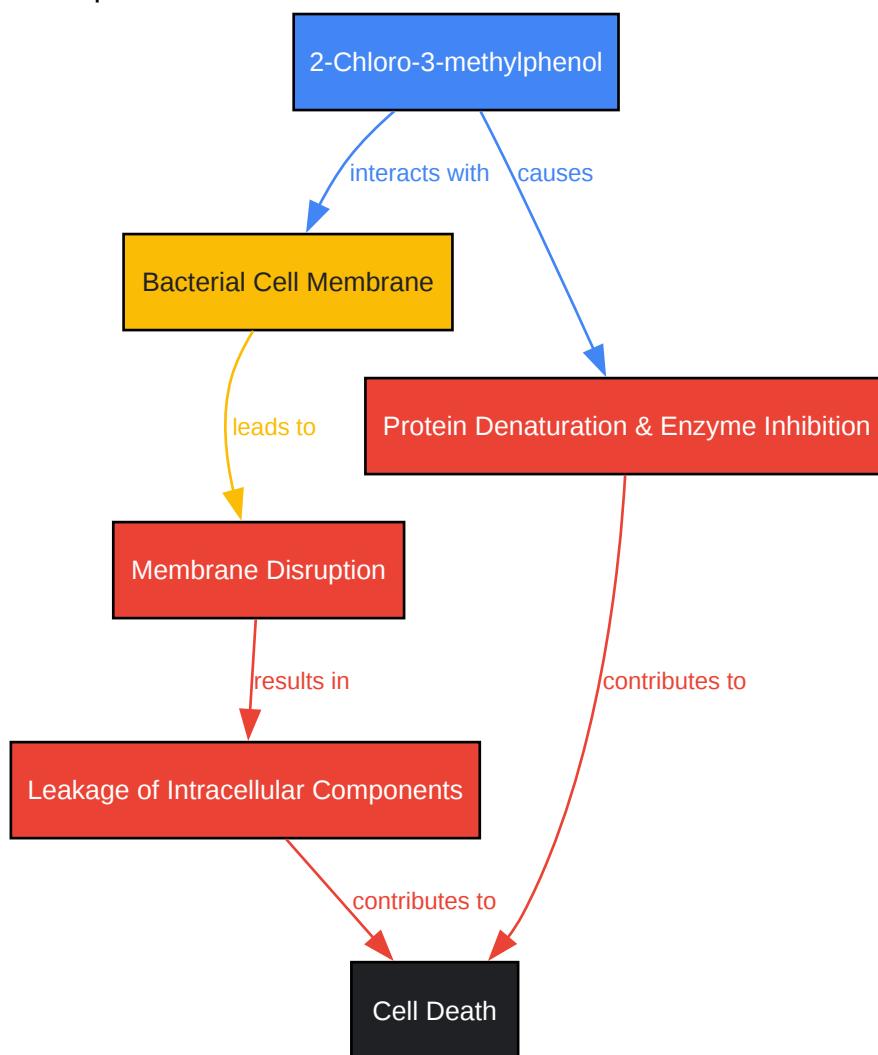
## Applications

**2-Chloro-3-methylphenol** is primarily used as a disinfectant and preservative.<sup>[14]</sup> Its antimicrobial properties make it effective against a range of microorganisms. While substituted phenols are important intermediates in pharmaceutical synthesis, specific applications of **2-chloro-3-methylphenol** in drug development are not widely documented in publicly available literature.<sup>[15]</sup>

## Mechanism of Action

As a phenolic compound, the antimicrobial action of **2-chloro-3-methylphenol** is attributed to its ability to disrupt microbial cell membranes.<sup>[2]</sup> The lipophilic nature of the molecule allows it to penetrate the lipid-rich cell membranes of bacteria. This leads to a loss of membrane integrity and the leakage of essential intracellular components.<sup>[1][16]</sup> Furthermore, it is proposed that phenolic compounds can denature cellular proteins and inhibit critical enzymes, thereby disrupting metabolic pathways and leading to cell death.<sup>[2]</sup>

## Proposed Mechanism of Action for Phenolic Disinfectants

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Caption: Mechanism of action of **2-chloro-3-methylphenol**.

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